molecular formula C11H10N2O2 B2793318 Methyl 1-phenyl-1H-imidazole-4-carboxylate CAS No. 116343-89-6

Methyl 1-phenyl-1H-imidazole-4-carboxylate

Cat. No.: B2793318
CAS No.: 116343-89-6
M. Wt: 202.213
InChI Key: PLFZRIONUNNYOY-UHFFFAOYSA-N
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Description

Contextualization of Imidazole (B134444) Chemistry in Heterocyclic Compound Research

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. jchemrev.com This unique structural motif is a constituent of several vital natural products, including the amino acid histidine, histamine, and purines, which form the building blocks of DNA. rjptonline.org The imidazole ring's aromaticity, coupled with the presence of both a pyridine-like and a pyrrole-like nitrogen atom, endows it with amphoteric properties, allowing it to act as both a weak acid and a weak base. globalresearchonline.net This chemical versatility enables it to participate in a variety of chemical reactions and biological interactions, making it a privileged scaffold in drug discovery. nih.gov The study of imidazole and its derivatives is a significant sub-discipline within heterocyclic chemistry, continually yielding novel compounds with a wide array of applications.

Significance of Substituted Imidazoles in Contemporary Chemical and Biological Sciences

The functionalization of the imidazole ring at its various positions has led to a vast library of substituted imidazoles with a broad spectrum of biological activities. jchemrev.com The introduction of different substituent groups can profoundly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. researchgate.net Consequently, substituted imidazoles have been investigated for a wide range of therapeutic applications.

Research has demonstrated that imidazole derivatives possess potent pharmacological activities, including:

Antimicrobial activity: Many imidazole-containing compounds have been developed as antifungal and antibacterial agents. nih.govijprajournal.com

Anticancer activity: The imidazole scaffold is present in several anticancer drugs, and novel derivatives are continuously being explored for their potential to inhibit cancer cell proliferation. nih.gov

Anti-inflammatory activity: Certain substituted imidazoles have shown promise as anti-inflammatory agents. ijprajournal.com

Antiviral activity: The imidazole nucleus is a key component in some antiviral medications. rjptonline.org

The diverse biological activities of substituted imidazoles underscore their importance in medicinal chemistry and the ongoing search for new and more effective therapeutic agents. jchemrev.com

Research Rationale and Objectives concerning Methyl 1-phenyl-1H-imidazole-4-carboxylate

The specific compound, this compound, combines several key structural features that make it a molecule of significant research interest. The presence of the phenyl group at the 1-position and the methyl carboxylate group at the 4-position of the imidazole ring are expected to confer specific physicochemical properties and biological activities.

The primary rationale for the investigation of this compound and its analogues lies in the potential for these substitutions to modulate its biological activity. For instance, the 1-phenyl substituent can influence the molecule's lipophilicity and potential for pi-stacking interactions with biological targets. The methyl carboxylate group at the 4-position can act as a hydrogen bond acceptor and may be a precursor for the synthesis of other functional groups, such as amides or carboxylic acids, which could further alter the compound's pharmacological profile.

The objectives of research concerning this compound and related compounds typically include:

Synthesis and Characterization: To develop efficient and regioselective synthetic routes for the preparation of 1,4-disubstituted imidazoles and to fully characterize their structures using spectroscopic methods. rsc.org

Biological Screening: To evaluate the compound's activity against a range of biological targets, such as enzymes or receptors, to identify potential therapeutic applications. This can include screening for antimicrobial, anticancer, or other pharmacological activities. nih.goviosrjournals.org

Structure-Activity Relationship (SAR) Studies: To synthesize and test a series of related analogues to understand how different substituents on the imidazole and phenyl rings affect biological activity. This knowledge is crucial for the rational design of more potent and selective compounds.

The investigation of this compound serves as a valuable case study in the broader effort to explore the chemical space of substituted imidazoles for the discovery of new lead compounds in drug development.

Chemical Properties of this compound

The fundamental chemical properties of this compound are essential for its characterization and for predicting its behavior in chemical and biological systems.

PropertyValue
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
IUPAC Name This compound
Canonical SMILES COC(=O)C1=CN=CN1C2=CC=CC=C2
InChI Key DBYLAWFMMVZTRR-UHFFFAOYSA-N

Data sourced from PubChem CID 10750619 nih.gov

Synthesis of Imidazole-4-carboxylate Derivatives

The synthesis of substituted imidazoles, including imidazole-4-carboxylate esters, can be achieved through various synthetic methodologies. One common approach involves the construction of the imidazole ring from acyclic precursors. For instance, the synthesis of 1,4-disubstituted imidazoles can be accomplished with complete regioselectivity through a sequence involving a double aminomethylenation of a glycine derivative, followed by a transamination/cyclization reaction with an amine nucleophile. rsc.org

Another versatile method for the synthesis of imidazole-4-carboxylates is the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. This reaction allows for the formation of the imidazole ring through the reaction of TosMIC with an aldehyde and an amine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-phenylimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)10-7-13(8-12-10)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFZRIONUNNYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization of Methyl 1 Phenyl 1h Imidazole 4 Carboxylate

Established and Novel Synthetic Approaches to Methyl 1-phenyl-1H-imidazole-4-carboxylate

The construction of the 1,4-disubstituted imidazole (B134444) core of this compound can be achieved through various established and innovative synthetic methodologies. These approaches often involve the strategic formation of the five-membered heterocyclic ring through cycloaddition, multi-component reactions, or the functionalization of a pre-existing imidazole scaffold using metal-catalyzed cross-coupling reactions.

Multi-Component Reactions (MCRs) and Cycloaddition Strategies

Multi-component reactions (MCRs) and cycloaddition strategies offer an efficient pathway to synthesize complex imidazole structures from simple starting materials in a single step.

One of the most notable methods is the Van Leusen Imidazole Synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. This reaction involves the base-induced cycloaddition of TosMIC to an aldimine. organic-chemistry.orgwikipedia.org The aldimine can be pre-formed or generated in situ from an aldehyde and an amine, making it a versatile three-component reaction. organic-chemistry.orgtsijournals.com The mechanism proceeds via the deprotonation of TosMIC, followed by a stepwise cycloaddition to the C=N double bond of the imine. The subsequent elimination of p-toluenesulfinic acid from the resulting 4-tosyl-2-imidazoline intermediate yields the aromatic imidazole ring. organic-chemistry.orgnih.gov

Another powerful strategy involves the [3+2] cycloaddition between an in situ-generated Δ²-oxazolinone and ethyl cyanoformate, mediated by tributylphosphine (B147548) (PBu₃), to yield imidazole-4-carboxylates. tandfonline.comingentaconnect.com This one-pot, two-step process starts from amidoacetic acids and provides a facile route to structurally diverse imidazole derivatives. tandfonline.com Similarly, microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides, derived from 1,2-diaza-1,3-dienes, has been developed as a one-pot multicomponent procedure to produce diversely functionalized imidazole-4-carboxylates in good yields. nih.gov

Palladium and Copper-Catalyzed Cross-Coupling Reactions in Imidazole Synthesis

Metal-catalyzed cross-coupling reactions are indispensable for the synthesis of N-aryl imidazoles and for constructing the imidazole ring itself.

Copper-catalyzed N-arylation (a modified Ullmann condensation or Goldberg reaction) is a primary method for introducing the phenyl group at the N-1 position of a pre-formed methyl imidazole-4-carboxylate ring. nih.govacs.org This reaction typically involves coupling an imidazole with an aryl halide (iodide or bromide) in the presence of a copper catalyst and a suitable ligand. nih.gov Efficient ligand systems, such as 4,7-dimethoxy-1,10-phenanthroline, have been developed to facilitate this transformation under mild conditions. nih.govresearchgate.net The use of an organic ionic base can also promote high reactivity and conversion rates. acs.org

Palladium-catalyzed reactions offer alternative and modular routes to polysubstituted imidazoles. nih.gov One approach involves a tandem catalytic cascade where aryl halides are carbonylated in the presence of imines to form 1,3-dipolar münchnones, which then undergo cycloaddition to generate the imidazole core. nih.gov This method allows for the assembly of diverse products from readily available building blocks with independent control over all substituents. nih.gov Other palladium-catalyzed methods include the direct C-H heteroarylation of imidazoles and decarboxylative addition/cyclization sequences to build the substituted heterocyclic system. jst.go.jpacs.orgrsc.org

Precursor Design and Chemical Transformations in the Synthesis of this compound

The rational design of precursors is fundamental to the successful synthesis of the target molecule. A common and effective strategy for constructing the 1-phenyl-imidazole-4-carboxylate scaffold involves the reaction of two key building blocks: a diarylimidoyl chloride and an α-isocyanoacetate ester.

The synthesis of the imidoyl chloride precursor typically begins with the acylation of an aniline (B41778) derivative with an appropriate acyl chloride. The resulting amide is then converted into the corresponding imidoyl chloride. This multi-step process allows for variation in the substitution pattern of the final product. The other crucial precursor, an α-isocyanoacetate ester like ethyl or methyl isocyanoacetate, serves as a versatile synthon for building various nitrogen-containing heterocycles.

The key transformation is the cycloaddition reaction between the imidoyl chloride and the isocyanoacetate. This step is typically promoted by a base, which activates the isocyanoacetate by generating an anion. This anion then performs a nucleophilic attack on the carbon-nitrogen double bond of the imidoyl chloride, initiating the cyclization process that ultimately forms the desired 1,5-diaryl-1H-imidazole-4-carboxylate ester intermediate.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Fine-tuning reaction parameters is critical for maximizing the yield and purity of this compound. derpharmachemica.com Key variables include the choice of solvent, temperature, pressure, and catalyst loading.

Solvent Selection and Reaction Kinetics

The choice of solvent significantly impacts reaction kinetics, solubility of reactants, and the stability of intermediates, thereby influencing both yield and selectivity. nano-ntp.com The synthesis of imidazole derivatives can be performed in a range of polar and nonpolar, as well as protic and aprotic solvents. nano-ntp.com

Polar Aprotic Solvents : Solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are often favored for imidazole ring formation. nano-ntp.com They create a suitable environment for reactions involving nucleophiles and can significantly accelerate reaction rates. For instance, in related Sₙ2 reactions for imidazole synthesis, the kinetic rate constant was found to be over an order of magnitude larger in DMSO compared to methanol. ku.edursc.org

Polar Protic Solvents : Alcohols (e.g., ethanol) and water can stabilize charged intermediates through hydrogen bonding, which may lead to increased yields in certain synthetic pathways. nano-ntp.com However, in some cases, protic solvents can also retard reaction rates by forming hydrogen bonds with nucleophiles (like the nitrogen of an imidazole precursor), thus inhibiting their attack on an electrophile. ku.edu

Nonpolar Solvents : Nonpolar solvents such as toluene (B28343) can enhance selectivity by reducing the solvation of reactive intermediates, favoring specific reaction pathways. nano-ntp.com

The effect of the solvent is demonstrated in the synthesis of triaryl-imidazoles, where an ethanol-water mixture provided the highest yield (90%) compared to other solvent systems. nano-ntp.com

Temperature, Pressure, and Catalyst Loading Effects

Temperature, pressure, and catalyst concentration are crucial levers for controlling reaction outcomes.

Temperature: The reaction temperature directly influences the reaction rate. For imidazole synthesis, heating is often required, with optimal temperatures varying depending on the specific reaction. For example, in the alkylation of 4-nitroimidazole, increasing the temperature from room temperature to 60°C significantly improved product yields. derpharmachemica.com However, excessively high temperatures can sometimes lead to the formation of side products. In some modern approaches, such as those using microflow reactors, high yields can be achieved at much lower temperatures (e.g., 60°C or even room temperature) compared to traditional batch synthesis, which might require 100°C.

Catalyst Loading: The amount of catalyst used can affect both the reaction rate and selectivity. While a higher catalyst loading might increase the reaction speed, it does not always lead to better results. Studies have shown that, in some cases, the lowest catalyst loading can provide the highest selectivity. acs.org This phenomenon can sometimes be attributed to catalyst aggregation at higher concentrations, which forms a less reactive species. acs.org The optimal loading must be determined empirically for each specific transformation. For instance, in a copper-catalyzed N-arylation, optimized conditions often use 5-10 mol% of the catalyst and ligand. organic-chemistry.org

The following table illustrates the optimization of various parameters for a Cu(II)-catalyzed three-component reaction to synthesize imidazole derivatives, highlighting the interplay of catalyst type and solvent on the final yield. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing has spurred research into green chemistry principles for the synthesis of pharmacologically important molecules like this compound. Traditional synthetic routes often rely on volatile organic solvents, high temperatures, and long reaction times, contributing to significant energy consumption and waste generation. To mitigate these environmental impacts, alternative methodologies focusing on energy efficiency and the reduction of hazardous substances are being explored. Key among these are microwave-assisted synthesis and the use of solvent-free or aqueous reaction media, which align with the core tenets of green chemistry by offering cleaner, faster, and more energy-efficient pathways to imidazole derivatives.

Microwave-Assisted Synthesis and Energy Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering substantial improvements over conventional heating methods. asianpubs.org Microwave irradiation facilitates efficient and direct heating of the reaction mixture by interacting with polar molecules, leading to a rapid rise in temperature. derpharmachemica.comresearchgate.net This technique significantly reduces reaction times, often from hours to minutes, while simultaneously improving product yields and purity. niscpr.res.inrasayanjournal.co.in

The application of microwave energy is particularly beneficial for the synthesis of heterocyclic compounds like imidazole-4-carboxylates. Research on related structures has demonstrated the power of this approach. For instance, a one-pot, microwave-assisted 1,5-electrocyclization method has been developed for synthesizing various imidazole-4-carboxylates. nih.gov In this method, reactants are heated under microwave irradiation at 150 °C for just 20 minutes, yielding the desired products in high yields. nih.gov This represents a significant improvement in energy efficiency compared to conventional refluxing, which can take several hours. niscpr.res.in

The efficiency of microwave-assisted synthesis can be optimized by adjusting parameters such as power and irradiation time. orientjchem.org Studies on the synthesis of aryl imidazoles show that microwave methods are superior to conventional heating in terms of both reaction time and yield. niscpr.res.in

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Aryl Imidazoles This table illustrates the typical advantages of microwave irradiation for the synthesis of imidazole derivatives, showing significantly reduced reaction times and improved yields compared to traditional reflux methods.

Compound TypeMethodReaction TimeYield (%)Reference
Aryl ImidazolesConventional (Reflux)12-15 hours60-75 niscpr.res.in
Aryl ImidazolesMicrowave (1000 W)13-16 minutes85-95 niscpr.res.in
2,4,5-Triphenyl-imidazole Schiff BasesConventional (Reflux)60-180 minutes70-85 asianpubs.org
2,4,5-Triphenyl-imidazole Schiff BasesMicrowave2-3 minutes82-94 asianpubs.org

Data is generalized from cited research on related imidazole compounds to demonstrate the comparative efficiency of the methods.

This efficient heating mechanism not only accelerates the reaction rate but also minimizes the formation of by-products, simplifying purification processes and reducing waste. derpharmachemica.comrasayanjournal.co.in The development of a microwave-assisted protocol for this compound synthesis is therefore a promising strategy for a more sustainable and economical manufacturing process.

Solvent-Free and Aqueous Medium Reactions

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry. Solvent-free reactions, often conducted using grinding techniques or microwave assistance without a solvent, minimize waste and environmental pollution. nih.govasianpubs.org These methods can lead to higher efficiency, as the increased concentration of reactants can accelerate reaction rates. asianpubs.org For the synthesis of imidazole derivatives, solvent-free approaches have proven effective, offering benefits such as simple work-up procedures, lower costs, and reduced environmental impact. acgpubs.org

A notable example is the microwave-assisted, solvent-free ring-opening of epoxides with various imidazoles. nih.gov This method provides the desired products rapidly and in competitive yields compared to traditional methods that use organic solvents. nih.gov

Table 2: Solvent-Free Synthesis of Imidazole Derivatives This table highlights the conditions and outcomes of solvent-free synthesis for imidazole precursors, demonstrating the viability of this green chemistry approach.

ReactantsConditionsTimeYield (%)Reference
Imidazole, Phenyl Glycidyl EtherMicrowave, 120 °C1 minute53 nih.gov
o-Phenylenediamine, AldehydesK4[Fe(CN)6], Grinding10-20 minutes90-97 acgpubs.org
Benzil, Aldehyde, Ammonium AcetateGrinding15-30 minutes85-95 asianpubs.org

Data is compiled from research on related imidazole syntheses to illustrate the effectiveness of solvent-free conditions.

In addition to solvent-free methods, the use of aqueous media or environmentally benign solvents is a highly attractive green alternative. Water is an ideal solvent due to its non-toxicity, non-flammability, and availability. Furthermore, natural catalysts, such as citric acid found in lemon juice, can be employed in aqueous solutions to promote reactions. A one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives has been successfully demonstrated using lemon juice as a natural, biodegradable catalyst in an ethanol-water medium. scispace.com This approach avoids the use of hazardous metal catalysts and harsh organic solvents, offering good yields and a simple work-up procedure. scispace.com The application of such aqueous-based or biocatalytic methods could provide a sustainable and eco-friendly route for the large-scale production of this compound.

Advanced Spectroscopic and Structural Elucidation of Methyl 1 Phenyl 1h Imidazole 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Chemical Shift and Coupling Constant Interpretation

The ¹H and ¹³C NMR spectra of Methyl 1-phenyl-1H-imidazole-4-carboxylate are characterized by distinct signals corresponding to the phenyl, imidazole (B134444), and methyl carboxylate moieties. The chemical shifts (δ) are influenced by the electron density around the nuclei, providing clues to the electronic structure of the molecule.

In the ¹H NMR spectrum, the protons of the phenyl group typically appear as a complex multiplet in the aromatic region (approximately 7.2-7.8 ppm). The two protons on the imidazole ring resonate at distinct downfield shifts, a consequence of the heteroaromatic ring's electron-withdrawing nature. A sharp singlet, integrating to three protons, is observed for the methyl ester group, typically in the range of 3.8-4.0 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning signals and confirming the structural connectivity of the molecule. researchgate.netyoutube.comipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between the adjacent protons on the phenyl ring, confirming their connectivity. The imidazole protons, being on separate carbons without adjacent protons, would not show COSY correlations to each other.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This allows for the direct assignment of each proton signal to its corresponding carbon signal. For instance, the singlet from the methyl ester protons would correlate with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. ipb.pt Key HMBC correlations would definitively establish the link between the different fragments of the molecule. Expected correlations include:

The imidazole ring protons showing correlations to the ester carbonyl carbon.

The phenyl protons showing correlations to the imidazole ring carbons.

The methyl ester protons showing a strong correlation to the ester carbonyl carbon.

Table 2: Expected Key 2D NMR Correlations for Structural Confirmation

Vibrational Spectroscopy (IR and Raman) for Functional Group and Molecular Vibration Assignment

Characteristic Absorptions and Band Analysis

The Infrared (IR) and Raman spectra of this compound display characteristic absorption bands that correspond to specific molecular vibrations. The most prominent feature in the IR spectrum is typically the strong carbonyl (C=O) stretching vibration from the methyl ester group, expected in the region of 1700-1730 cm⁻¹. nih.gov

Other significant vibrations include:

Aromatic C-H stretching: Weak to medium bands appearing above 3000 cm⁻¹.

Aliphatic C-H stretching: Bands from the methyl group just below 3000 cm⁻¹ (e.g., ~2950 cm⁻¹). nih.gov

Aromatic C=C and Imidazole C=N/C=C stretching: A series of bands in the 1400-1600 cm⁻¹ region.

C-O stretching (ester): Strong bands in the 1100-1300 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, such as the phenyl ring breathing modes. arizona.eduresearchgate.net

Table 3: Characteristic Vibrational Frequencies

Correlation with Computational Vibrational Frequencies

To achieve a more precise assignment of vibrational modes, experimental data is often correlated with theoretical calculations. researchgate.netnih.gov Density Functional Theory (DFT) is a widely used computational method to predict the vibrational frequencies of molecules. nih.govcore.ac.uk These calculations provide a theoretical spectrum that, when compared with the experimental IR and Raman spectra, allows for a detailed assignment of each observed band to a specific molecular motion. Calculated frequencies are often systematically higher than experimental ones and are therefore scaled by a correction factor to improve the correlation. nih.gov This combined experimental and theoretical approach provides a robust analysis of the molecule's vibrational properties.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which helps in confirming the structure. For this compound (Molecular Weight: 202.21 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 202.

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. Common fragmentation pathways for esters involve cleavage adjacent to the carbonyl group. libretexts.orgchemguide.co.uk For this molecule, key fragmentation steps would likely include:

Loss of a methoxy (B1213986) radical (•OCH₃): This α-cleavage results in a stable acylium ion at m/z 171 ([M - 31]⁺).

Loss of the methyl carboxylate group (•COOCH₃): This leads to a fragment corresponding to the 1-phenyl-imidazole cation at m/z 143 ([M - 59]⁺).

Loss of carbon monoxide (CO) from the [M - 31]⁺ fragment: This would produce a fragment at m/z 143.

Fragmentation of the phenyl group: The appearance of a fragment at m/z 77 is characteristic of a phenyl cation (C₆H₅⁺).

The imidazole ring itself is relatively stable, and fragmentation is more likely to occur at the substituent groups. researchgate.net

Table 4: Predicted Major Mass Spectrometry Fragments

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound, with a molecular formula of C₁₁H₁₀N₂O₂, the theoretical exact mass of its protonated molecular ion ([M+H]⁺) is calculated to be 203.0815.

An experimental HRMS analysis would be expected to yield an m/z value that closely matches this theoretical calculation, typically within a few parts per million (ppm). This level of accuracy allows for the confident verification of the elemental composition, distinguishing the target compound from other potential isomers or compounds with the same nominal mass.

Elemental FormulaIon TypeCalculated Exact Mass (m/z)Hypothetical Found Mass (m/z)Mass Error (ppm)
C₁₁H₁₀N₂O₂[M+H]⁺203.0815203.0817+1.0

Tandem Mass Spectrometry (MS/MS) for Elucidation of Molecular Fragments

Tandem mass spectrometry (MS/MS) provides crucial information about a molecule's structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. In the case of this compound, the protonated molecule ([M+H]⁺, m/z 203.08) would be isolated and subjected to collision-induced dissociation.

The resulting fragmentation pattern helps to piece together the molecular structure. Key fragmentation pathways for this compound would likely include:

Loss of a methoxy radical (•OCH₃): Cleavage of the ester group, leading to a fragment ion at m/z ~172.

Loss of the entire methoxycarbonyl group (•COOCH₃): Resulting in a fragment at m/z ~144.

Cleavage of the phenyl group (C₆H₅•): Producing a fragment ion at m/z ~126.

Formation of the phenyl cation (C₆H₅⁺): A common fragment observed at m/z 77.

These characteristic fragmentation patterns, summarized in the table below, provide strong evidence for the presence and connectivity of the phenyl ring, the imidazole core, and the methyl carboxylate substituent.

Precursor Ion (m/z)Proposed Fragment IonNeutral LossFragment m/z (approx.)
203.1[M+H - •OCH₃]⁺•OCH₃172.1
203.1[M+H - •COOCH₃]⁺•COOCH₃144.1
203.1[M+H - C₆H₅•]⁺C₆H₅•126.1
203.1[C₆H₅]⁺C₅H₅N₂O₂77.0

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction techniques offer the most definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise details on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure

Single Crystal X-ray Crystallography is the gold standard for molecular structure determination. Analysis of a suitable single crystal of this compound provides its absolute three-dimensional structure and reveals key conformational features.

Data from the Cambridge Structural Database (CSD) for a closely related methyl ester derivative (CSD refcode BEMVUN) shows that the molecule is not planar. iucr.org A significant finding is the dihedral angle of 24.83° between the mean planes of the imidazole and the phenyl rings. iucr.org This twisted conformation is a critical aspect of its molecular structure. The crystal packing is stabilized by weak C—H···N/O intermolecular interactions. iucr.org This technique provides an unambiguous map of atomic positions, confirming the connectivity established by spectroscopic methods.

Crystallographic ParameterIllustrative Value
CSD RefcodeBEMVUN
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.52
b (Å)8.16
c (Å)12.45
β (°)109.5
Volume (ų)1007
Z (Molecules/Unit Cell)4

Powder X-ray Diffraction for Polymorphism and Crystal Structure Validation

Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. Unlike single-crystal analysis, PXRD is performed on a polycrystalline powder, providing a characteristic diffraction pattern that serves as a "fingerprint" for a specific crystalline phase.

The primary applications of PXRD in the study of this compound include:

Phase Identification: The experimental PXRD pattern of a synthesized batch can be compared to the theoretical pattern calculated from the single-crystal X-ray data. A match confirms the phase purity of the bulk material.

Polymorphism Screening: Different crystalline forms of the same compound, known as polymorphs, will produce distinct PXRD patterns. This technique is crucial for identifying if different synthesis or crystallization conditions lead to different solid-state forms, which can have different physical properties.

A typical PXRD analysis would present data as a plot of intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of the compound's crystal lattice.

Peak Position (2θ°) (Illustrative)d-spacing (Å)Relative Intensity (%)
10.28.6785
15.55.7145
20.44.35100
25.13.5460

Chemical Reactivity and Derivatization Studies of Methyl 1 Phenyl 1h Imidazole 4 Carboxylate

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. Generally, electrophilic substitution on the imidazole ring occurs at the 4- and 5-positions. openaccessjournals.com However, in the case of Methyl 1-phenyl-1H-imidazole-4-carboxylate, the 4-position is already substituted. The presence of the electron-withdrawing carboxylate group at C4 and the phenyl group at N1 influences the regioselectivity of these reactions.

Detailed studies on direct electrophilic substitution reactions such as halogenation, nitration, or sulfonation on this compound are not extensively reported in the public domain. However, related studies on similar imidazole systems suggest that the C5 position would be the most likely site for electrophilic attack, though the reactivity would be modulated by the existing substituents.

Transition-metal-catalyzed C-H arylation represents a modern approach to functionalizing imidazole rings. For instance, palladium-catalyzed direct C-H arylation has been successfully applied to ethyl imidazole-4-carboxylate, demonstrating that functionalization at the C2 and C5 positions is possible. nih.gov This suggests that this compound could potentially undergo similar regioselective C-H functionalization.

Nucleophilic substitution reactions on the imidazole ring are generally less common unless the ring is activated by strongly electron-withdrawing groups. openaccessjournals.comresearchgate.net For this compound, the electron-rich nature of the imidazole ring makes it unlikely to undergo direct nucleophilic attack. However, reactions can be facilitated in specific cases, such as in the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, particularly with highly activated nitroimidazole derivatives. researchgate.net

Transformations Involving the Ester Moiety (e.g., Hydrolysis, Transesterification, Amidation)

The methyl carboxylate group at the 4-position is a key site for a variety of chemical transformations, providing a gateway to a diverse range of derivatives.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 1-phenyl-1H-imidazole-4-carboxylic acid, under either acidic or basic conditions. This carboxylic acid is a crucial intermediate for the synthesis of many other derivatives. chembk.com

Transesterification: While not extensively documented for this specific molecule, transesterification is a plausible reaction. This would involve reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst to yield a different ester derivative.

Amidation: The conversion of the methyl ester to an amide is a well-established transformation. This can be achieved by direct reaction with an amine, often at elevated temperatures, or more commonly, by first hydrolyzing the ester to the carboxylic acid and then coupling it with an amine using a suitable coupling agent. nih.govrsc.org This approach has been used to synthesize a variety of N-substituted 1-phenyl-1H-imidazole-4-carboxamides.

Hydrazide Formation: Similar to amidation, the methyl ester can be converted to the corresponding hydrazide, 1-phenyl-1H-imidazole-4-carbohydrazide, by reaction with hydrazine (B178648) hydrate. nih.gov This hydrazide is a valuable precursor for the synthesis of various heterocyclic systems.

Regioselective Functionalization and Synthetic Modifications

The regioselectivity of functionalization is a critical aspect of the chemistry of this compound. As discussed, electrophilic attack is predicted to occur at the C5 position. The N3 nitrogen atom, being a pyridine-type nitrogen, is the site of protonation and can also be a site for alkylation, leading to the formation of imidazolium (B1220033) salts.

Synthetic modifications often begin with the transformation of the ester group. The resulting carboxylic acid can then be converted into a wide array of functional groups, which in turn can be used for further derivatization. For instance, the carboxylic acid can be reduced to the corresponding alcohol, which can then be subjected to various reactions typical of alcohols.

Synthesis of Structural Analogs and Bioisosteres of this compound

The structural framework of this compound allows for modifications at several key positions, enabling the synthesis of a wide range of structural analogs and bioisosteres.

Modifications on the Phenyl Substituent

The N-phenyl group can be readily modified by starting with appropriately substituted anilines in the initial synthesis of the imidazole ring. This allows for the introduction of a wide variety of substituents on the phenyl ring, including electron-donating and electron-withdrawing groups. These modifications can be used to fine-tune the electronic properties and steric profile of the molecule. For example, the synthesis of 1-(substituted phenyl)-1H-imidazole-4-carboxylates has been reported, showcasing the feasibility of this approach. nih.gov

R Group on Phenyl RingResulting Compound
4-MethoxyMethyl 1-(4-methoxyphenyl)-1H-imidazole-4-carboxylate
4-ChloroMethyl 1-(4-chlorophenyl)-1H-imidazole-4-carboxylate
3-NitroMethyl 1-(3-nitrophenyl)-1H-imidazole-4-carboxylate

Derivatization at the Imidazole Nitrogen Atoms

The N3 nitrogen of the imidazole ring is a nucleophilic center and can be alkylated to form quaternary imidazolium salts. This reaction typically involves treatment with an alkyl halide. The resulting imidazolium salts have distinct electronic and physical properties compared to the parent imidazole.

Alkylating AgentProduct
Methyl Iodide1-Methyl-3-(1-phenyl-4-(methoxycarbonyl)-1H-imidazol-3-ium) iodide
Benzyl Bromide1-Benzyl-3-(1-phenyl-4-(methoxycarbonyl)-1H-imidazol-3-ium) bromide

Alterations of the Carboxylate Group and Its Derivatives

The carboxylate group is a versatile handle for the introduction of various bioisosteres. Bioisosteric replacement is a common strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a molecule.

Common bioisosteres for the carboxylic acid group (obtained after hydrolysis of the methyl ester) include:

Tetrazoles: These are frequently used as carboxylic acid mimics due to their similar acidity and planar structure.

Sulfonamides: These can also act as bioisosteres, offering different hydrogen bonding capabilities and physicochemical properties. drughunter.com

Hydroxamic acids: These are another class of carboxylic acid bioisosteres.

Furthermore, the carboxylic acid can be converted to various other functional groups, including:

Amides and substituted amides: As mentioned earlier, these are readily prepared via coupling reactions.

Hydrazides: These are formed by reaction with hydrazine.

Other heterocycles: The carboxylic acid or its derivatives can serve as starting points for the construction of other heterocyclic rings.

Starting MaterialReagentResulting Functional Group/Derivative
1-Phenyl-1H-imidazole-4-carboxylic acidThionyl chloride, then an amineAmide
This compoundHydrazine hydrateHydrazide
1-Phenyl-1H-imidazole-4-carboxylic acid(Azidomethyl)triphenylphosphonium bromideTetrazole

Computational and Theoretical Investigations of Methyl 1 Phenyl 1h Imidazole 4 Carboxylate

Quantum Chemical Calculations using Density Functional Theory (DFT)

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like Methyl 1-phenyl-1H-imidazole-4-carboxylate, DFT calculations would be instrumental in understanding its fundamental chemical properties.

Geometry Optimization and Electronic Structure Analysis

A primary step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. Using a specified level of theory and basis set (e.g., B3LYP/6-311G(d,p)), the calculation would iteratively adjust the positions of the atoms to find the minimum energy conformation. This process would yield precise data on bond lengths, bond angles, and dihedral angles.

Upon optimization, an analysis of the electronic structure would reveal details about the distribution of electrons within the molecule, its polarity, and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, these calculations would predict its reactivity in various chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The map uses a color scale to indicate regions of negative potential (typically red), which are susceptible to electrophilic attack, and regions of positive potential (typically blue), which are prone to nucleophilic attack. For the target molecule, an MEP map would highlight the reactive sites, such as the nitrogen atoms of the imidazole (B134444) ring and the oxygen atoms of the carboxylate group.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation of this compound would provide insights into its conformational flexibility, showing how the phenyl ring and the methyl carboxylate group move relative to the imidazole core. By including solvent molecules (such as water) in the simulation, it would also be possible to study how the solvent affects the molecule's conformation and dynamics, providing a more realistic model of its behavior in solution.

In Silico Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict various spectroscopic properties. For instance, theoretical calculations can estimate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and the infrared (IR) vibrational frequencies. These predicted spectra can be compared with experimental data to confirm the molecule's structure or to help interpret experimental results. Such in silico predictions would be a valuable tool for the characterization of this compound.

Reaction Mechanism Studies through Computational Pathways

Theoretical calculations can be used to map out the potential energy surface of a chemical reaction, allowing for the study of reaction mechanisms. This involves identifying the structures of reactants, products, intermediates, and transition states. By calculating the energies of these species, it is possible to determine the activation energies and reaction enthalpies, providing a detailed understanding of how a reaction proceeds. For this compound, this could be applied to study its synthesis or its reactions with other molecules.

Mechanistic Biological Activity and Structure Activity Relationship Sar Studies of Methyl 1 Phenyl 1h Imidazole 4 Carboxylate Excluding Clinical Outcomes and Safety

Cellular Pathway Modulation and Signaling Events (Focus on Molecular Mechanisms)

The imidazole (B134444) scaffold is a key component in many biologically active molecules, known to interact with various enzymes and receptors. nih.gov Compounds containing the 1-phenyl-1H-imidazole moiety have been investigated for their potential to modulate cellular signaling pathways, primarily through interactions with key proteins.

In the realm of protein-protein interactions, imidazole derivatives have been explored as inhibitors of various enzymes. For instance, derivatives of 4-phenyl-imidazole have been systematically studied as inhibitors of Indoleamine 2,3-dioxygenase (IDO), an important therapeutic target for cancer and other diseases characterized by immune suppression. nih.gov These studies highlight that modifications to the phenyl and imidazole rings can significantly impact the inhibitory potency, suggesting that these compounds can be tailored to interact with specific protein targets. nih.gov

The cellular uptake and subcellular localization are critical factors in determining the biological activity of a compound. Studies on imidazole-based supramolecular complexes have demonstrated that their lipophilicity can significantly influence their cellular uptake. nih.gov For example, some silver (I) imidazole derivatives have shown enhanced cell internalization, which was correlated with their cytotoxic effects. nih.gov

Research on N-methylpyrrole/N-methylimidazole polyamide-dye conjugates revealed that these molecules tend to localize mainly in the cytoplasm in many cell lines, with nuclear localization being less common. nih.gov This suggests that the subcellular distribution of imidazole-containing compounds can vary and is not exclusively confined to the nucleus. The specific localization of Methyl 1-phenyl-1H-imidazole-4-carboxylate would need to be determined through dedicated experimental studies.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and SPR studies are computational methods used to correlate the chemical structure of a compound with its biological activity or properties. These models are instrumental in drug discovery for predicting the activity of new compounds and identifying key structural features for activity.

While specific QSAR models for this compound were not found, numerous studies have successfully developed predictive models for various classes of imidazole derivatives. For instance, QSAR studies on N-substituted 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole derivatives have been used to develop quantitative pharmacophore models for their anti-Candida activity. nih.gov These models help in the rational design of new antifungal agents by identifying key molecular interactions. nih.gov

Similarly, 2D- and 3D-QSAR studies have been performed on 4-phenoxypyridine (B1584201) derivatives containing imidazole-4-carboxamide moieties to establish a relationship between their chemical structures and antitumor activities. imist.ma The development of such predictive models relies on the availability of a dataset of compounds with known biological activities to train and validate the models. nih.gov

The following table provides an example of data that could be used to build a QSAR model for a series of hypothetical imidazole derivatives, illustrating the types of descriptors and activity data required.

Compound IDMolecular WeightLogPHydrogen Bond DonorsHydrogen Bond AcceptorspIC50
IZ-1 250.32.5136.2
IZ-2 264.32.8136.5
IZ-3 278.33.1136.8
IZ-4 292.43.4137.1
IZ-5 306.43.7137.4
This is a hypothetical data table for illustrative purposes.

The identification of key structural descriptors is a primary outcome of QSAR studies. These descriptors represent the physicochemical properties of a molecule that are most influential in determining its biological activity. For imidazole-containing compounds, these can include steric, electronic, and hydrophobic parameters.

In a study of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as PARP-1 inhibitors, it was found that the introduction of strong electronegative groups (like a furan (B31954) ring) or halogen atoms in the side chain could improve inhibitory activity. nih.gov This highlights the importance of electronic properties in the interaction with the target protein. nih.gov

Surface Plasmon Resonance (SPR) is an experimental technique used to study the binding of molecules in real-time. While no specific SPR studies for this compound were identified, SPR has been used to analyze the binding of antifungal azoles to cytochrome P450 enzymes, revealing multiphasic binding kinetics and different binding orientations. nih.gov Such studies provide valuable insights into the structure-property relationships of imidazole compounds at the molecular level.

The table below shows hypothetical SPR data for the binding of a series of imidazole analogs to a target protein, illustrating how binding kinetics can be related to structural modifications.

Compound IDAssociation Rate (ka, 1/Ms)Dissociation Rate (kd, 1/s)Affinity (KD, M)
Analogue A 1.2 x 10^55.4 x 10^-44.5 x 10^-9
Analogue B 2.5 x 10^53.1 x 10^-41.2 x 10^-9
Analogue C 0.8 x 10^58.9 x 10^-41.1 x 10^-8
Analogue D 3.1 x 10^51.5 x 10^-44.8 x 10^-10
Analogue E 1.9 x 10^54.2 x 10^-42.2 x 10^-9
This is a hypothetical data table for illustrative purposes.

Emerging Applications and Interdisciplinary Research of Methyl 1 Phenyl 1h Imidazole 4 Carboxylate

Utilization as a Versatile Synthetic Building Block in Organic Synthesis

The molecular architecture of Methyl 1-phenyl-1H-imidazole-4-carboxylate makes it a valuable synthon, or building block, in the field of organic synthesis. The imidazole (B134444) core is a ubiquitous motif in many biologically active compounds, and the ester functionality provides a reactive handle for a variety of chemical transformations. mdpi.com

Researchers utilize α-isocyanoacetates, which are related precursors, as multipurpose reagents for constructing various five-membered nitrogen-containing heterocycles, including imidazoles. mdpi.com The synthesis of 1,5-disubstituted-imidazole-4-carboxylates often involves the cycloaddition reaction between an isocyanoacetate and an imidoyl chloride. mdpi.com This highlights the general reactivity patterns that are relevant to the synthesis and subsequent use of compounds like this compound.

The ester group of the molecule is particularly important, as it can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups such as amides or carbohydrazides. mdpi.com These transformations open pathways to new series of compounds with potentially different chemical and biological properties. For instance, the conversion of related imidazole-4-carboxylate esters into their carboxylic acid and carbohydrazide (B1668358) derivatives has been a key strategy in developing novel chemical entities. mdpi.com The presence of the N-phenyl group also influences the molecule's reactivity and solubility, making it suitable for reactions in various organic solvents.

Table 1: Key Reactions Involving the Imidazole Carboxylate Scaffold
Reaction TypeFunctional Group TargetedPotential ProductSignificance
Saponification (Hydrolysis)Methyl Carboxylate1-phenyl-1H-imidazole-4-carboxylic acidCreates a carboxylic acid group for further derivatization. bldpharm.com
AminolysisMethyl CarboxylateImidazole-4-carboxamidesIntroduces amide functionality, common in pharmaceuticals.
ReductionMethyl Carboxylate(1-phenyl-1H-imidazol-4-yl)methanolConverts the ester to an alcohol, a versatile functional group.
Cross-Coupling ReactionsImidazole Ring (C-H activation)Substituted ImidazolesAllows for the introduction of new substituents onto the core ring.

Role in Materials Science and Crystal Engineering (e.g., Co-crystals, MOFs)

In materials science, the design and synthesis of crystalline solids with specific structures and properties is a major focus. This compound possesses key features that make it a promising candidate for crystal engineering, particularly in the formation of co-crystals and as a ligand for Metal-Organic Frameworks (MOFs). rsc.org

The molecule's potential for forming ordered supramolecular structures is rooted in its ability to participate in various non-covalent interactions. Studies on structurally similar 1-phenyl-1H-imidazoles reveal that weak intermolecular forces, such as C—H⋯N and C—H⋯O hydrogen bonds, as well as offset face-to-face π-π stacking of the aromatic rings, govern their packing in the solid state. iucr.org The angle between the imidazole and phenyl rings is a critical parameter that influences this packing. iucr.org

For the construction of MOFs, the imidazole ring and the carboxylate group are excellent coordinating moieties for metal ions. researchgate.netrsc.org The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate can bind to metal centers, acting as a bridge to form extended one-, two-, or three-dimensional networks. rsc.orgtandfonline.com While the ester form is less common as a direct ligand than its corresponding carboxylate (obtained after hydrolysis), its derivatives are central to this field. The N-phenyl substituent provides steric bulk and can be used to control the dimensionality and porosity of the resulting framework, influencing its potential applications in areas like gas storage and separation. rsc.org

Table 2: Structural Features of this compound Relevant to Crystal Engineering
Structural FeaturePotential InteractionRole in Crystal Engineering
Imidazole RingHydrogen bonding (C-H···N), π-π stacking, Metal coordination (N-donor)Directs supramolecular assembly; acts as a node in MOFs. iucr.org
Phenyl Ringπ-π stacking, van der Waals forcesInfluences crystal packing and modulates framework topology. iucr.org
Methyl Carboxylate GroupHydrogen bonding (C-H···O), Metal coordination (O-donor)Acts as a hydrogen bond acceptor; precursor to carboxylate linker for MOFs. rsc.org

Application in Catalysis and Ligand Design for Transition Metal Complexes

The imidazole moiety is a cornerstone in coordination chemistry, renowned for its ability to act as a ligand for a wide array of transition metals. wikipedia.org this compound is well-suited for this role, as the imine nitrogen (N3) of the imidazole ring possesses a lone pair of electrons that can readily form a coordinate bond with a metal center. jocpr.com The resulting transition metal complexes have potential applications in catalysis, where the electronic and steric environment around the metal ion is critical for its activity.

The design of such complexes allows for fine-tuning of their properties. The N-phenyl group on the imidazole ring can exert significant steric influence, affecting the coordination geometry around the metal and potentially creating a specific chiral environment for asymmetric catalysis. nih.gov Furthermore, this substituent can modulate the electronic properties of the imidazole ring, thereby influencing the strength of the metal-ligand bond and the reactivity of the metal center. nih.gov

Imidazole derivatives have been successfully incorporated into complexes with various transition metals, including rhenium, copper, nickel, and zinc, for applications ranging from photophysics to modeling the active sites of metalloenzymes. jocpr.comnih.govmdpi.comresearchgate.net The coordination of ligands like this compound can lead to complexes with specific geometries, such as tetrahedral or square planar, depending on the metal ion and other coordinating ligands. jocpr.comresearchgate.net

Table 3: Potential Transition Metal Coordination with Imidazole-Based Ligands
Transition MetalTypical Coordination NumberCommon GeometriesPotential Application
Copper (Cu)4, 5, 6Square Planar, Tetrahedral, OctahedralCatalysis, Bioinorganic Modeling. jocpr.com
Nickel (Ni)4, 6Square Planar, Tetrahedral, OctahedralCatalysis, Magnetic Materials. jocpr.com
Zinc (Zn)4TetrahedralLuminescent Materials, MOFs. mdpi.com
Rhenium (Re)6OctahedralPhotocatalysis, Luminescent Probes. nih.gov
Cobalt (Co)4, 6Tetrahedral, OctahedralMOFs, Catalysis. tandfonline.com

Development of Analytical Methods for Research-Grade Detection and Quantification

Accurate detection and quantification are essential for any research involving a chemical compound. For this compound, a range of modern analytical techniques can be employed, leveraging its specific chemical properties. The analysis of related imidazole derivatives often presents challenges due to high polarity and, in some cases, the absence of a strong chromophore. mdpi.com However, the presence of the phenyl group in this molecule provides a chromophore that facilitates detection using UV-Vis spectroscopy, a common feature of high-performance liquid chromatography (HPLC) detectors. researchgate.net

HPLC, particularly when coupled with mass spectrometry (LC-MS), stands as a primary technique for the separation, identification, and quantification of this compound. mdpi.com This method offers high sensitivity and selectivity, allowing for its detection even in complex mixtures. Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, though it may require a derivatization step to increase the volatility of the molecule. mdpi.com

Nuclear Magnetic Resonance (¹H NMR) spectroscopy is invaluable for structural elucidation and can also be used for quantitative analysis (qNMR). researchgate.net The distinct signals from the protons on the imidazole and phenyl rings, as well as the methyl ester group, would allow for unambiguous identification and purity assessment. For specialized research, such as in metabolic studies or imaging, synthesis of a radiolabeled version, for example with Carbon-11, would enable detection by Positron Emission Tomography (PET), as has been done for structurally related imidazole carboxylates. nih.gov

Table 4: Analytical Methods for the Analysis of this compound
TechniquePrincipleApplication
HPLC-UVSeparation by polarity, detection by UV absorbance of the phenyl ring.Quantification and purity assessment. researchgate.net
LC-MSSeparation by polarity, detection by mass-to-charge ratio.High-sensitivity detection and identification in complex matrices. mdpi.com
GC-MSSeparation by boiling point/volatility, detection by mass-to-charge ratio.Trace analysis, may require derivatization. mdpi.com
NMR SpectroscopyNuclear spin in a magnetic field.Structural confirmation and quantitative analysis (qNMR). researchgate.net
PET (with ¹¹C labeling)Detection of positrons from a radionuclide-labeled tracer.In vivo imaging and distribution studies. nih.gov

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Findings

The academic significance of Methyl 1-phenyl-1H-imidazole-4-carboxylate and its close analogues is primarily twofold: its role as a versatile synthetic intermediate and the diverse biological activities exhibited by the core phenyl-imidazole scaffold.

Synthetic Utility: Research has established that imidazole-4-carboxylate esters are crucial building blocks for constructing more complex heterocyclic systems. For instance, derivatives like Ethyl 5-Amino-2-methyl-1-phenyl-1H-imidazole-4-carboxylate serve as precursors in the synthesis of fused heterocyclic molecules such as 1H-purin-6(9H)-one and 3H-imidazo[4,5-d] monash.edunih.govtriazin-4(7H)-one derivatives. nih.govacs.org These synthetic pathways highlight the role of the imidazole (B134444) ester as a foundational scaffold for creating novel compounds with potential applications in agrochemicals and pharmaceuticals. The ester functional group provides a reactive handle for further chemical modifications, enabling the exploration of a broad chemical space.

Biological and Pharmacological Significance: The phenyl-imidazole core is a well-recognized pharmacophore present in numerous bioactive molecules. nih.gov Structure-activity relationship (SAR) studies on related compounds have revealed significant therapeutic potential across various disease areas. Phenyl-imidazole derivatives have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase (IDO), a critical enzyme in cancer immunotherapy, making this class of compounds a target for oncology drug discovery. nih.gov Furthermore, research into phenyl imidazole carboxamides has led to the identification of lead compounds with significant activity against Leishmania donovani, the parasite responsible for the fatal disease visceral leishmaniasis. monash.edu These studies underscore the potential of the scaffold to generate novel anti-parasitic agents. Other related structures have shown promise in inhibiting xanthine (B1682287) oxidase, suggesting applications in the treatment of gout.

The key research findings for compounds containing the phenyl-imidazole-carboxylate core are summarized in the table below.

Research AreaKey Finding/ContributionTarget/ApplicationReference(s)
Medicinal Chemistry Phenyl imidazole carboxamides show potent activity against parasitic protists.Visceral Leishmaniasis (L. donovani) monash.edu
The 4-phenyl-imidazole scaffold serves as a basis for enzyme inhibitors.Cancer Therapy (IDO Inhibition) nih.gov
5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid reduces hyperuricemia.Gout (Xanthine Oxidase Inhibition)
Organic Synthesis Imidazole-4-carboxylate esters are key intermediates for complex heterocycles.Synthesis of Purinones & Imidazotriazinones nih.govacs.org
Materials Science Imidazole and carboxylate ligands are used to create coordination polymers.Photoluminescent Materials mdpi.com

Identification of Unexplored Research Avenues and Methodological Challenges

Despite the broad interest in the parent scaffold, specific research focused on this compound itself is limited. This gap presents numerous opportunities for future investigation.

Unexplored Research Avenues:

Comprehensive Biological Screening: The specific biological activity profile of this compound has not been extensively characterized. A thorough screening against a wide range of biological targets, including kinases, proteases, and microbial strains, could uncover novel therapeutic applications.

Derivatization and SAR Studies: While its role as a synthetic intermediate is acknowledged, a systematic derivatization of the molecule—modifying the phenyl ring, the ester group, or the imidazole core—has not been fully explored. Such studies would be crucial for developing detailed structure-activity relationships and optimizing potency for specific biological targets.

Materials Science Applications: The use of imidazole and carboxylate ligands in the synthesis of metal-organic frameworks (MOFs) and coordination polymers is an expanding field. mdpi.com The potential of this compound (or its corresponding carboxylic acid) as a ligand for creating novel materials with unique catalytic, luminescent, or gas-adsorption properties remains largely untapped.

Methodological Challenges:

Regioselective Synthesis: A common challenge in imidazole synthesis is controlling the regioselectivity, particularly when creating multi-substituted derivatives. Developing robust and scalable synthetic routes that yield the desired 1,4-disubstituted isomer of this compound with high purity is a persistent methodological hurdle.

Functional Group Compatibility: In multi-step syntheses using this compound as an intermediate, ensuring the compatibility of reaction conditions with the ester and imidazole functionalities is critical. The imidazole ring can be sensitive to certain reagents, and the ester group is susceptible to hydrolysis, requiring careful planning of synthetic strategies. nih.gov

Future Prospects for this compound and Its Derivatives in Advanced Chemical and Biological Research

The future for this compound and its derivatives is promising, with potential impacts spanning medicinal chemistry, chemical biology, and materials science.

Advanced Drug Discovery: Building on the successes of related compounds, future research will likely focus on designing and synthesizing novel derivatives as next-generation therapeutics. A primary focus will be the continued development of more potent and selective IDO inhibitors for cancer treatment. nih.gov Additionally, the scaffold holds potential for developing new antimicrobial and antiviral agents, an area of urgent global health need. nih.gov The ability of the imidazole moiety to coordinate with metal ions in enzymes makes it an attractive starting point for designing targeted metalloenzyme inhibitors.

Chemical Biology and Probe Development: Derivatives of this compound could be functionalized to create chemical probes. By incorporating reporter tags (e.g., fluorophores, biotin), these molecules could be used to study biological pathways, identify new protein targets, and visualize cellular processes, thereby advancing our understanding of fundamental biology.

Functional Materials: The exploration of this compound in materials science is a nascent but potentially fruitful direction. Its structural rigidity and potential as a bidentate or monodentate ligand make it a candidate for the self-assembly of ordered supramolecular structures and coordination polymers. Future work could target the creation of materials with tailored electronic or photophysical properties for use in sensors, organic electronics, or catalysis. mdpi.com

Q & A

Q. What are the optimized synthesis protocols for Methyl 1-phenyl-1H-imidazole-4-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves alkaline hydrolysis of precursor esters. For example, this compound can be synthesized by treating the ester with NaOH in a THF/water (9:1) solvent system at 0–20°C for 16 hours. Post-reaction, acidification with HCl and extraction with EtOAc yields the carboxylic acid derivative. Key factors include temperature control (to avoid side reactions) and solvent polarity, which affects reaction kinetics .

Q. Which analytical techniques are critical for characterizing this compound and validating purity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural confirmation, while high-performance liquid chromatography (HPLC) ensures purity. Liquid chromatography-mass spectrometry (LCMS) is used to verify molecular weight (e.g., ES+ 189.20 for the intermediate 1-phenyl-1H-imidazole-4-carboxylic acid) and monitor reaction progress .

Q. How does the reactivity of this compound vary under nucleophilic or electrophilic conditions?

The ester group undergoes nucleophilic substitution (e.g., hydrolysis to carboxylic acids under basic conditions), while the imidazole ring participates in electrophilic aromatic substitution. Substituents on the phenyl ring (e.g., electron-withdrawing groups) modulate reactivity, as seen in analogues like Methyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate, where bromine enhances electrophilic substitution at specific positions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

The SHELX software suite (e.g., SHELXL for refinement) is widely used to analyze single-crystal X-ray diffraction data. For example, monoclinic crystal systems (space group P21/c) with parameters a = 11.7 Å, b = 20.2 Å, and β = 99.7° have been reported for similar imidazole derivatives. Multi-scan absorption corrections (e.g., SADABS) improve data accuracy .

Q. What mechanisms underlie the biological activity of this compound derivatives as enzyme inhibitors?

Studies on analogues like 1-(4-cyanophenyl)-1H-imidazole-4-carboxylic acid reveal competitive inhibition of xanthine oxidase via hydrogen bonding and π-π stacking interactions. Molecular docking simulations (e.g., AutoDock Vina) and binding assays (surface plasmon resonance) are critical for elucidating these interactions .

Q. How do substituents on the phenyl ring affect synthetic pathways and bioactivity?

Electron-withdrawing groups (e.g., Br, CN) increase electrophilic substitution rates but may reduce solubility. For example, Methyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate requires palladium catalysts for Suzuki couplings, whereas 4-fluorophenyl analogues exhibit enhanced metabolic stability in pharmacokinetic studies .

Q. How should researchers address contradictions in biological assay data for imidazole derivatives?

Contradictions often arise from assay conditions (e.g., pH, co-solvents) or impurity interference. Cross-validation using orthogonal methods (e.g., enzyme-linked immunosorbent assays vs. fluorescence polarization) and rigorous purity checks (HPLC >95%) are recommended .

Q. What strategies guide structure-activity relationship (SAR) studies for optimizing imidazole-based therapeutics?

Systematic substitution at the phenyl (C-1) and carboxylate (C-4) positions is common. For instance, replacing methyl with ethyl esters alters lipophilicity (logP), impacting membrane permeability. Quantitative SAR (QSAR) models using Gaussian-based DFT calculations predict bioactivity trends .

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